molecular formula C6H10O3 B595024 Methyl 2-(oxetan-3-yl)acetate CAS No. 1217800-69-5

Methyl 2-(oxetan-3-yl)acetate

Cat. No.: B595024
CAS No.: 1217800-69-5
M. Wt: 130.143
InChI Key: CVAXOLXQNVHXOJ-UHFFFAOYSA-N
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Description

Methyl 2-(oxetan-3-yl)acetate is an organic compound featuring an oxetane ring, a four-membered cyclic ether, attached to an acetate group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(oxetan-3-yl)acetate can be synthesized through several methods. One common approach involves the Horner–Wadsworth–Emmons reaction, where oxetan-3-one is reacted with methyl 2-(dimethoxyphosphoryl)acetate in the presence of a base such as sodium hydride in dry tetrahydrofuran (THF). This reaction yields methyl 2-(oxetan-3-ylidene)acetate, which can be further treated with various amines to produce the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(oxetan-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can open the oxetane ring, leading to different products.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound .

Scientific Research Applications

Methyl 2-(oxetan-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-(oxetan-3-yl)acetate exerts its effects involves the reactivity of the oxetane ring. The strained four-membered ring is prone to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

    Methyl 2-(azetidin-3-yl)acetate: Contains an azetidine ring instead of an oxetane ring.

    Methyl 2-(tetrahydrofuran-3-yl)acetate: Features a tetrahydrofuran ring, a five-membered cyclic ether.

Uniqueness: Methyl 2-(oxetan-3-yl)acetate is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other cyclic ethers. The oxetane ring’s strain makes it more reactive in ring-opening reactions, providing a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

methyl 2-(oxetan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6(7)2-5-3-9-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAXOLXQNVHXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717606
Record name Methyl (oxetan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217800-69-5
Record name Methyl (oxetan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-oxetaneacetate
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